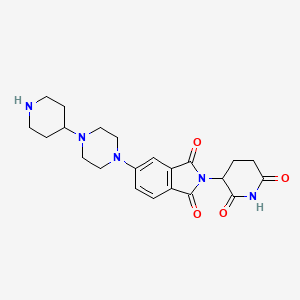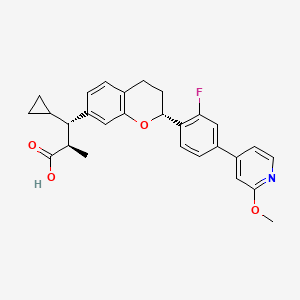
Fmoc-Lys(Boc)-OH-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Boc)-OH-15N2 is a derivative of lysine, an essential amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during chemical reactions. The “15N2” indicates that the compound contains two nitrogen atoms labeled with the stable isotope nitrogen-15, making it useful in various research applications, including nuclear magnetic resonance (NMR) studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-OH-15N2 typically involves the following steps:
Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine in anhydrous dichloromethane.
Fmoc protection: The α-amino group is then protected using fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base like sodium carbonate in a suitable solvent.
Isotopic labeling: The nitrogen atoms are labeled with nitrogen-15 during the synthesis of the lysine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to protection and labeling reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Fmoc-Lys(Boc)-OH-15N2 undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution reactions: Introduction of various functional groups at the ε-amino position after Boc deprotection.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various electrophiles in the presence of a base after Boc removal.
Major Products
Peptides: Linear or cyclic peptides with specific sequences.
Functionalized lysine derivatives: Compounds with various functional groups at the ε-amino position.
科学的研究の応用
Chemistry
Fmoc-Lys(Boc)-OH-15N2 is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences . The isotopic labeling with nitrogen-15 makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology
In biological research, the compound is used to synthesize peptides that can be incorporated into proteins for structural and functional studies . It is also used in the development of peptide-based drugs and biomaterials .
Medicine
This compound is employed in the synthesis of peptide-based therapeutics and diagnostic agents . Its use in NMR studies aids in understanding the interactions between peptides and biological targets .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives .
作用機序
The mechanism of action of Fmoc-Lys(Boc)-OH-15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during chemical reactions, allowing for the stepwise assembly of peptides . The nitrogen-15 labeling enables detailed NMR studies to elucidate peptide structures and interactions .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar structure but without nitrogen-15 labeling.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group at the ε-amino position.
Fmoc-Lys(ivDde)-OH: Uses ivDde as a protecting group instead of Boc.
Uniqueness
Fmoc-Lys(Boc)-OH-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies. This feature distinguishes it from other lysine derivatives that do not have isotopic labeling .
特性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]hexanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i27+1,28+1 |
InChIキー |
UMRUUWFGLGNQLI-SBAWBPENSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[15NH]CCCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)




![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
